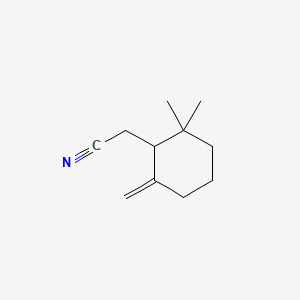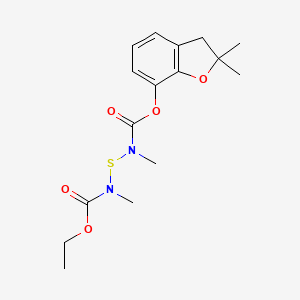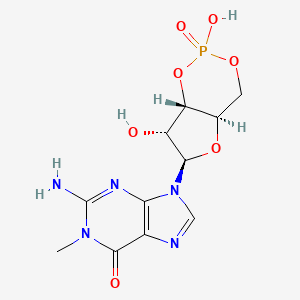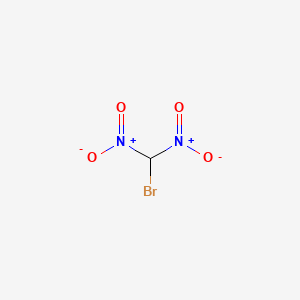![molecular formula C9H11NO3S B13779123 (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid](/img/structure/B13779123.png)
(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETYL-D-2-THIENYLALANINE: is a synthetic amino acid derivative that features a thiophene ring, which is a sulfur-containing heterocycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ACETYL-D-2-THIENYLALANINE typically involves the acetylation of D-2-thienylalanine. The process begins with the preparation of D-2-thienylalanine, which can be synthesized through the Strecker synthesis or other amino acid synthesis methods. The acetylation is then carried out using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of ACETYL-D-2-THIENYLALANINE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions: ACETYL-D-2-THIENYLALANINE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the ring .
Wissenschaftliche Forschungsanwendungen
ACETYL-D-2-THIENYLALANINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on protein synthesis and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes
Wirkmechanismus
The mechanism of action of ACETYL-D-2-THIENYLALANINE involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can inhibit the activity of these enzymes, leading to alterations in metabolic pathways. This inhibition can result in various biological effects, including the suppression of tumor cell growth .
Vergleich Mit ähnlichen Verbindungen
D-2-Thienylalanine: A precursor to ACETYL-D-2-THIENYLALANINE, lacking the acetyl group.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
2-Thiophenemethanol: A thiophene compound with a hydroxyl group instead of an amino acid structure.
Uniqueness: ACETYL-D-2-THIENYLALANINE is unique due to its combination of an acetylated amino acid structure with a thiophene ring. This unique structure imparts specific chemical and biological properties that are not observed in its non-acetylated or non-amino acid counterparts .
Eigenschaften
Molekularformel |
C9H11NO3S |
|---|---|
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H11NO3S/c1-6(9(12)13)10(7(2)11)8-4-3-5-14-8/h3-6H,1-2H3,(H,12,13)/t6-/m1/s1 |
InChI-Schlüssel |
KDIADSRGMZXPPV-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)N(C1=CC=CS1)C(=O)C |
Kanonische SMILES |
CC(C(=O)O)N(C1=CC=CS1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro-](/img/structure/B13779052.png)






![Benzenamine,4,4'-[(2-methyl-1H-indol-3-yl)methylene]bis[N,N-dimethyl-](/img/structure/B13779076.png)


